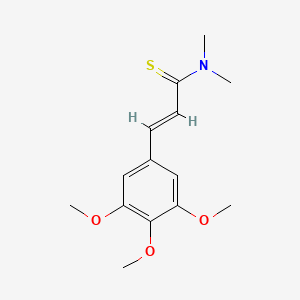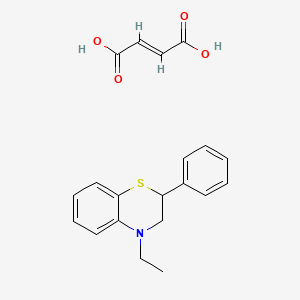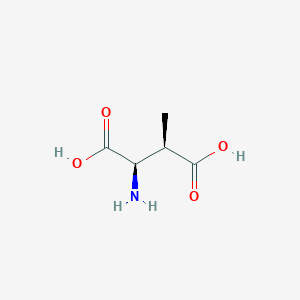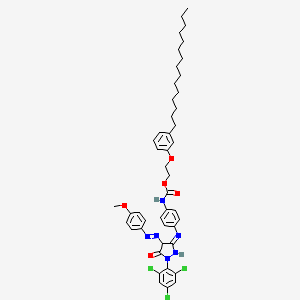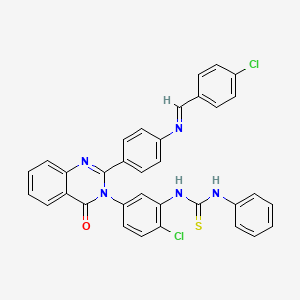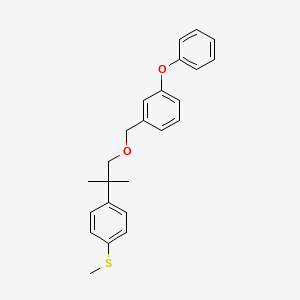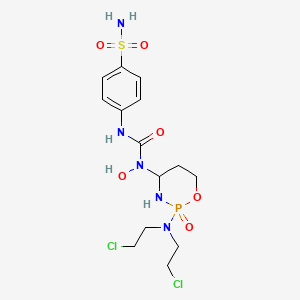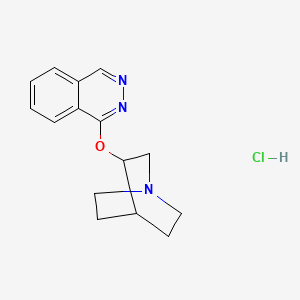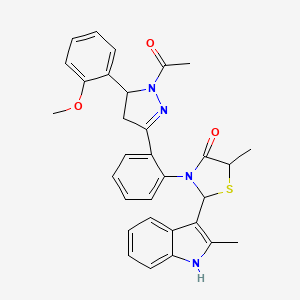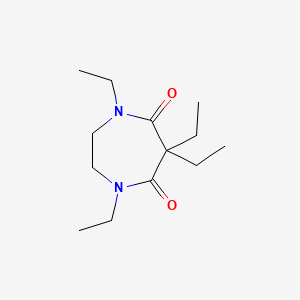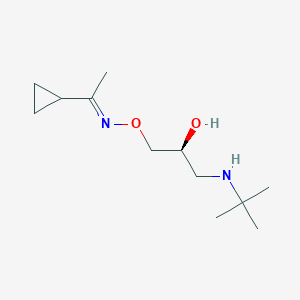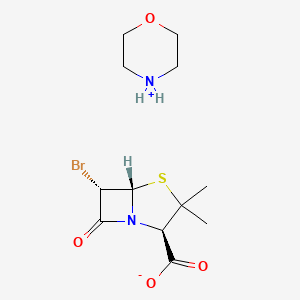
7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-(2,2-dimethylpropionate), (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-(2,2-dimethylpropionate), (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)- is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core ring structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may include:
Cyclization Reactions: Formation of the core ring system through cyclization of linear precursors.
Functional Group Introduction: Addition of hydroxyl, methyl, and other functional groups using reagents like Grignard reagents, organolithium compounds, and protecting groups.
Stereoselective Reactions: Use of chiral catalysts or auxiliaries to control the configuration of chiral centers.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scale-Up of Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to improve efficiency.
Purification Techniques: Use of chromatography, crystallization, and other methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halides, nucleophiles like NH3 or RNH2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving similar structures.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity to produce a biological response.
Pathway Modulation: Alteration of signaling pathways to achieve a desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanes: Compounds with similar ring structures but different functional groups.
Heptalenes: Compounds with similar ring systems but different substituents.
Methano Derivatives: Compounds with similar methano bridges but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, chiral centers, and ring system, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H42O7 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H42O7/c1-20(2,3)19(28)32-18-13-8-9-14-23(7,30)15-10-16(26)21(4,5)25(15,31)17(27)11-24(14,18)12-22(13,6)29/h13-18,26-27,29-31H,8-12H2,1-7H3/t13-,14-,15-,16-,17-,18?,22+,23+,24?,25-/m0/s1 |
Clé InChI |
IZGGSVOKYXICQD-XUZRMCOPSA-N |
SMILES isomérique |
C[C@]1(CC23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CC[C@H]1C3OC(=O)C(C)(C)C)(C)O)O)O)O |
SMILES canonique |
CC1(C(CC2C1(C(CC34CC(C(C3OC(=O)C(C)(C)C)CCC4C2(C)O)(C)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


